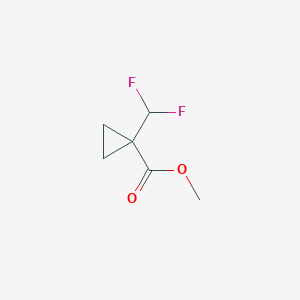

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(difluoromethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-10-5(9)6(2-3-6)4(7)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHLWXMZFAVEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Mediated Cyclopropanation

This method, detailed in patent CN104447293A, utilizes methacrylic acid derivatives (e.g., methyl methacrylate) as substrates. Reaction with trihalides (e.g., CHI) under alkaline conditions generates 2,2-gem-dihalocyclopropane intermediates. For example:

Phase transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency by facilitating interfacial interactions. The reaction proceeds via a [2+1] cycloaddition mechanism, where the dihalomethane acts as a carbene precursor.

Key Parameters:

Transition-Metal-Catalyzed Methods

Recent advances employ copper or palladium catalysts to enable stereoselective cyclopropanation. For instance, Cu(OTf) catalyzes the reaction between difluoromethyl diazomethane derivatives and acrylates:

This method achieves higher enantiomeric excess (up to 90% ee) but requires stringent anhydrous conditions.

Dehalogenation Techniques: Removing Halogen Substituents

The 2,2-gem-dihalocyclopropane intermediates require dehalogenation to yield the desired product. Two primary strategies are utilized:

Reductive Dehalogenation with Metals

Sodium in methanol selectively reduces diiodo or dibromo substituents:

Conditions :

Radical-Mediated Dehalogenation

Tributyltin hydride (BuSnH) initiates radical chain reactions, cleaving carbon-halogen bonds:

While effective, this method is less favored industrially due to tin toxicity and purification challenges.

Acidification and Purification: Finalizing the Product

Post-dehalogenation, the crude product undergoes acidification and purification:

Acidification

Hydrochloric acid (HCl) neutralizes residual base and protonates any carboxylate salts:

Purification

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >98% purity.

-

Distillation : For large-scale production, fractional distillation under reduced pressure (50–60°C, 10 mmHg) isolates the ester.

Comparative Analysis of Synthetic Routes

Industrial Production Considerations

Scalability

The halogen-mediated route is preferred for industrial scale due to:

-

Readily available raw materials : Methacrylic acid derivatives and CHI are commodity chemicals.

-

Minimal byproducts : Sodium iodide (NaI) is non-toxic and easily separated.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Synthetic Applications

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique cyclopropane structure allows for specific transformations that are advantageous in creating complex molecules.

1.1. Difluoromethylation Reactions

Difluoromethylation is a significant reaction involving this compound, where the difluoromethyl group is introduced into various substrates. This process enhances the biological activity of compounds by modifying their lipophilicity and reactivity. Recent studies have highlighted methods for the difluoromethylation of aryl iodides using copper-mediated processes, which have shown promising yields and selectivity .

1.2. Synthesis of Fluorinated Compounds

The compound can be utilized to synthesize fluorinated analogs of biologically active molecules. For instance, difluorocyclopropanes derived from this compound have been shown to participate in ring-opening reactions that yield valuable products for pharmaceutical applications .

Research into the biological activity of this compound suggests potential applications in drug discovery and development.

2.1. Antimicrobial Properties

Studies indicate that compounds containing the difluoromethyl group exhibit notable antimicrobial properties. For example, formulations incorporating this compound have been explored for their effectiveness against various fungal pathogens, showcasing its potential as an antifungal agent .

2.2. Anti-inflammatory Activity

The cyclopropane structure has been associated with anti-inflammatory properties in certain derivatives. Research has identified specific analogs that demonstrate efficacy in reducing inflammation, which may lead to new therapeutic agents for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the practical applications and research findings related to this compound:

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The cyclopropane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylate Derivatives

Structural and Electronic Effects

Below is a comparative analysis of key analogues:

Table 1: Key Properties of Methyl 1-(Difluoromethyl)cyclopropane-1-carboxylate and Analogues

Reactivity and Stability

- Electron-Withdrawing Groups: The difluoromethyl group (-CF₂H) in the target compound provides moderate electron withdrawal, enhancing the electrophilicity of the adjacent carbonyl group compared to non-fluorinated analogues (e.g., ethyl 1-methylcyclopropane-1-carboxylate) . However, it is less electron-deficient than derivatives with trifluoromethyl (-CF₃) or sulfonyl chloride groups (e.g., methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate), which exhibit higher reactivity in nucleophilic substitutions . Nitro and methoxy groups (e.g., in ) create strong electron-deficient centers, favoring aromatic electrophilic substitution but reducing stability under acidic conditions .

- Steric Effects: Bulky substituents like dichloro () or bis(trifluoromethyl)phenyl () increase steric hindrance, stabilizing the cyclopropane ring against ring-opening reactions. In contrast, smaller groups like hydroxymethyl () or methylamino () allow greater conformational flexibility.

Physical Properties

- Solubility: Hydroxymethyl and amino groups () improve water solubility, whereas difluoromethyl and aryl substituents increase lipid solubility, impacting bioavailability.

- Thermal Stability: Electron-withdrawing groups (e.g., -CF₃, -NO₂) generally enhance thermal stability, as seen in and .

Biological Activity

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate is a compound that has drawn attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring with a difluoromethyl group and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 164.13 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, potentially influencing its interactions with biological targets.

The mechanism of action for this compound is not fully elucidated, but several hypotheses have been proposed based on structural analogs and related compounds:

- Interaction with Enzymes : The difluoromethyl group may facilitate binding to enzyme active sites, altering enzyme kinetics or inhibiting specific pathways.

- Receptor Modulation : Similar compounds have been shown to interact with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on fluorinated cyclopropanes have shown:

- Inhibition of Cell Proliferation : Compounds analogous to this compound have demonstrated the ability to inhibit the proliferation of cancer cell lines in vitro.

- Mechanisms of Action : Some of these compounds act by disrupting microtubule formation or inducing apoptosis in cancer cells.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Disorazole A | Tubulin polymerization inhibitor | 0.003 | |

| Trifluoromethyl cyclopropane analogs | Cytotoxicity in cancer cells | 0.01 - 0.03 |

Study on Fluorinated Cyclopropanes

A recent study evaluated the biological activity of various fluorinated cyclopropanes, including this compound. Key findings included:

- Enhanced Cytotoxicity : The presence of fluorine was correlated with increased cytotoxic effects against specific cancer cell lines.

- Mechanistic Insights : Fluorinated compounds were found to disrupt normal cellular processes, leading to increased apoptosis rates.

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles must be considered:

- Toxicity : Similar compounds have been classified as having moderate toxicity upon ingestion and potential irritant effects on skin and eyes.

- Environmental Impact : Studies are ongoing to evaluate the ecological effects of fluorinated compounds, given their persistence in the environment.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing methyl 1-(difluoromethyl)cyclopropane-1-carboxylate, and how do reaction conditions influence cyclopropane ring formation?

- Methodological Answer : Cyclopropane derivatives are typically synthesized via cyclopropanation reactions, such as the [2+1] cycloaddition of carbenes or transition-metal-catalyzed methods. For fluorinated analogs, diethylzinc-mediated reactions with dibromodifluoromethane may introduce the difluoromethyl group. Optimizing temperature (-20°C to 25°C) and solvent polarity (e.g., THF or DCM) is critical to stabilize strained intermediates . Characterization via and NMR can confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z for : 175.0576). NMR detects cyclopropane ring protons (δ 1.2–1.8 ppm) and ester methyl groups (δ 3.6–3.8 ppm). NMR distinguishes difluoromethyl signals (δ -110 to -125 ppm, split due to coupling). IR spectroscopy identifies carbonyl stretches (~1720 cm) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound should be stored under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the ester group. Moisture-sensitive cyclopropane rings may degrade in humid conditions; use anhydrous solvents (e.g., dried DCM) during handling. Monitor degradation via TLC or GC-MS .

Advanced Research Questions

Q. How does the difluoromethyl group influence the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing difluoromethyl group increases ring strain and electrophilicity, making the cyclopropane susceptible to ring-opening reactions. For example, in nucleophilic attack, regioselectivity can be predicted using DFT calculations (e.g., Fukui indices). Compare kinetic vs. thermodynamic products under varying conditions (e.g., acid catalysis vs. thermal activation) .

Q. What strategies address contradictions in spectroscopic data for fluorinated cyclopropane derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or dynamic effects. Use variable-temperature NMR to assess conformational changes. Cross-validate with X-ray crystallography (if crystalline) or computational modeling (e.g., Gaussian DFT) to resolve ambiguities in stereoelectronic effects .

Q. How can researchers design experiments to control stereochemistry during cyclopropane functionalization?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)/Cu(I) complexes) can induce enantioselectivity. For diastereocontrol, steric effects from substituents (e.g., tert-butyl groups) or temperature gradients may bias transition states. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis .

Q. What computational tools are effective for predicting reaction pathways in cyclopropane-based systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. Molecular dynamics simulations (e.g., AMBER) assess solvent effects. Software like Gaussian or ORCA can predict regioselectivity in ring-opening reactions .

Q. How do steric and electronic effects of the difluoromethyl group impact biological activity in medicinal chemistry applications?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) can correlate substituent effects with bioactivity. Compare IC values against non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.